5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBHNHULMHKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383428 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281678-73-7 | |
| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Step
- Starting Material: 2,3-dihydrobenzo[b]furan
- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)
- Catalysts: Iron(III) bromide (FeBr3) or Lewis acids to promote electrophilic aromatic substitution
- Conditions: Typically carried out under controlled temperature to ensure regioselectivity at the 5-position
- Mechanism: Electrophilic aromatic substitution (EAS) where the bromine electrophile selectively attacks the 5-position due to electronic and steric factors
Alternative bromination methods utilize NBS under radical or Lewis acid catalysis to improve selectivity and yield.
Formylation Step
- Starting Material: 5-Bromo-2,3-dihydrobenzo[b]furan (brominated intermediate)
- Reagents: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) — Vilsmeier-Haack reaction
- Alternative Reagents: Hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA)
- Conditions: Reaction temperature around 50°C, often overnight stirring
- Mechanism: Formation of an iminium intermediate from DMF and POCl3 or HMTA, which then electrophilically attacks the aromatic ring at the 7-position to introduce the aldehyde group
Representative Preparation Procedure
A well-documented synthetic method from literature involves the following:
| Step | Procedure | Details |
|---|---|---|
| 1 | Bromination | 2,3-dihydrobenzo[b]furan treated with bromine in presence of FeBr3 catalyst to afford 5-bromo-2,3-dihydrobenzo[b]furan |
| 2 | Formylation | The brominated intermediate is dissolved in trifluoroacetic acid; hexamethylenetetramine is added; mixture stirred at 50°C overnight |
| 3 | Workup | Solvent evaporated; residue dissolved in ethyl acetate; washed with water, saturated sodium bicarbonate, and brine; dried over MgSO4 |
| 4 | Purification | Silica gel column chromatography using 4:1 hexane-ethyl acetate solvent system yields 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde |
Yield: Approximately 70–75% based on starting brominated intermediate.
Reaction Summary Table
| Reaction Step | Starting Material | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| Bromination | 2,3-dihydrobenzo[b]furan | Br2, FeBr3 catalyst, controlled temp | 5-Bromo-2,3-dihydrobenzo[b]furan | Regioselective bromination at 5-position |
| Formylation | 5-Bromo-2,3-dihydrobenzo[b]furan | DMF + POCl3 (Vilsmeier-Haack) or HMTA + TFA, 50°C | This compound | Aldehyde introduced at 7-position |
Characterization and Purity Analysis
- NMR Spectroscopy: $$^{1}H$$-NMR confirms proton environments; characteristic aldehyde proton singlet at ~10.1 ppm.
- IR Spectroscopy: Aldehyde C=O stretch near 1700 cm$$^{-1}$$.
- Mass Spectrometry: High-resolution MS confirms molecular ion peak consistent with C9H7BrO2.
- Melting Point: Reported between 94–95°C, indicative of purity.
- Chromatography: HPLC with UV detection at 254 nm and GC-MS used to assess purity and residual impurities.
Industrial Considerations
Industrial synthesis adapts these methods for scale-up:
- Use of continuous flow reactors for bromination and formylation to improve reproducibility and safety.
- Automated purification systems to ensure high purity.
- Optimization of reagent stoichiometry and reaction times to maximize yield and minimize by-products.
- Safety protocols for handling bromine and phosphorus oxychloride, including inert atmosphere storage and protective equipment.
Notes on Regioselectivity and Reaction Optimization
- Electron-donating groups on the aromatic ring can direct bromination regioselectivity.
- Computational studies (DFT) and in situ Raman spectroscopy have been employed to predict and monitor regioselectivity.
- Transition metal-catalyzed C–H activation methods are emerging alternatives but require further development for this compound.
- Formylation conditions are carefully controlled to avoid side reactions such as over-formylation or decarbonylation.
Summary Table of Key Data
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid.
Reduction: 5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol.
Substitution: 5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde.
Scientific Research Applications
Synthesis Overview
-
Bromination :
- Reactant: 2,3-dihydrobenzo[b]furan
- Reagent: Bromine in the presence of iron(III) bromide.
- Product: 5-Bromo-2,3-dihydrobenzo[b]furan.
-
Formylation :
- Reagents: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
- Product: 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.
Chemistry
In organic synthesis, this compound serves as an important intermediate for creating more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid |
| Reduction | NaBH₄ | 5-Bromo-2,3-dihydrobenzo[b]furan-7-methanol |
| Substitution | NaN₃ | 5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde |
Biology
The compound has been investigated for its biological activities. Preliminary studies indicate that it may act as an enzyme modulator and exhibit antimicrobial properties. Its mechanism often involves interactions with nucleophilic sites on proteins due to the reactive aldehyde group.
Biological Activities :
- Enzyme Modulation : Acts as an inhibitor or activator of specific enzymes.
- Cellular Effects : Influences cell signaling pathways and gene expression.
- Antimicrobial Properties : Shows activity against various pathogens.
Medical Applications
In medicinal chemistry, this compound is explored for drug discovery. Its ability to form covalent bonds with proteins suggests potential therapeutic uses in targeting specific diseases.
Case Studies
- Inhibition Studies : Research indicated significant inhibition against cancer cell lines (e.g., MCF-7) with IC values demonstrating potent anti-proliferative effects.
- Neuroprotective Effects : Studies suggest modifications of benzofuran derivatives can protect neuronal cells from apoptosis.
- Antimicrobial Efficacy : Investigations revealed effective inhibition against both Gram-positive and Gram-negative bacteria.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Chemical Identity
- CAS Number : 281678-73-7
- IUPAC Name : 5-Bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : 227.05 g/mol
- Structure: Features a dihydrobenzofuran core with a bromine substituent at position 5 and an aldehyde group at position 7 . The SMILES notation is C1COC2=C1C=C(C=C2C=O)Br, highlighting the fused oxygen-containing ring and substituent positions .
Physical Properties
- Melting Point : 94–95°C .
- Synonym(s): 5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde, 7-Benzofurancarboxaldehyde .
Commercial Availability
Available in quantities of 1 g (1,770.37 SEK) and 5 g (5,277.07 SEK) from Thermo Scientific , with additional suppliers in China and Japan . Annual sales volume exceeds 1,500 units in some markets .
Comparison with Similar Compounds
Structural Isomers and Analogues
Key Insight: While 7-bromo-4-chromanone shares the same molecular formula (C₉H₇BrO₂), its chromone structure confers distinct electronic properties and reactivity compared to the dihydrobenzofuran scaffold .
Functional Group Variations
Key Insight : The aldehyde group in 5-bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde enables condensation reactions (e.g., formation of Schiff bases), whereas the boronic acid derivative is pivotal in cross-coupling chemistry .
Halogen-Substituted Derivatives
Key Insight : Bromine’s moderate electronegativity and size balance reactivity and stability, making this compound more versatile in synthesis than its chloro or iodo counterparts .
Reactivity and Industrial Relevance
Biological Activity
Overview
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is an organic compound with the molecular formula CHBrO. It is a derivative of benzofuran, characterized by a bromine atom at the 5-position and an aldehyde group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The compound’s structure allows it to interact with various biological targets, influencing enzyme activity and cellular processes. The presence of the aldehyde group enables it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. This modulation may involve binding to active sites on enzymes or interacting with protein domains, which can lead to changes in metabolic processes within cells .
- Cellular Effects : The compound has been shown to affect cell signaling pathways and gene expression. For instance, it may alter the activity of signaling molecules, leading to modifications in gene expression patterns and metabolic fluxes .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran, including this compound, possess antimicrobial activities against various pathogens. This includes anti-bacterial and anti-fungal properties .
The mechanism by which this compound exerts its biological effects largely depends on its interactions with molecular targets such as enzymes or receptors. The aldehyde functionality plays a crucial role in these interactions, allowing for covalent modifications that can significantly impact protein function .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-2,3-dihydrobenzo[b]furan | Similar dihydrobenzofuran structure | Lacks aldehyde functionality |
| 5-Bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid | Carboxylic acid group instead of aldehyde | Potentially different biological activity |
| 5-Azido-2,3-dihydrobenzo[b]furan-7-carbaldehyde | Azide group instead of bromine | May exhibit distinct pharmacological properties |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Inhibition Studies : Research demonstrated that derivatives including 5-Bromo-2,3-dihydrobenzo[b]furan exhibited significant inhibition against certain cancer cell lines (e.g., MCF-7) with IC values indicating potent anti-proliferative effects .
- Neuroprotective Effects : Some studies have suggested that modifications of benzofuran derivatives can protect neuronal cells from apoptosis through modulation of mitochondrial pathways .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's broad-spectrum potential .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, and how are intermediates characterized?
The synthesis typically involves bromination of a dihydrobenzo[b]furan precursor followed by formylation. For example, bromination at the 5-position of 2,3-dihydrobenzo[b]furan derivatives can be achieved using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions. Subsequent formylation via Vilsmeier-Haack or Duff reactions introduces the aldehyde group at the 7-position . Key intermediates (e.g., brominated intermediates) are characterized using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. What safety precautions are critical when handling this compound in the lab?
The compound is a respiratory and dermal irritant (Risk Phrase R36/37/38) and a potential sensitizer (R42). Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with adequate ventilation. Storage requires inert atmospheres (e.g., nitrogen) and airtight containers at 2–8°C to prevent degradation .
Q. How is the purity of this compound validated in experimental workflows?
Purity is assessed via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Melting point determination (94–95°C) provides a quick validation of crystallinity and purity . Advanced labs may employ F NMR (if fluorinated analogs are present) or elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. What strategies optimize regioselectivity in the bromination of dihydrobenzo[b]furan precursors?
Regioselectivity at the 5-position is influenced by directing groups and reaction conditions. For example, electron-donating substituents (e.g., methoxy groups) on the aromatic ring can direct bromination para to the substituent. Computational modeling (DFT calculations) predicts electrophilic aromatic substitution (EAS) reactivity, while in situ monitoring via Raman spectroscopy tracks reaction progress . Alternative methods, such as transition metal-catalyzed C–H activation, are emerging but require optimization for scalability .
Q. How does the aldehyde group influence the compound’s reactivity in cross-coupling reactions?
The aldehyde serves as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) and as a directing group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, the bromine atom can compete in coupling reactions, necessitating ligand tuning (e.g., XPhos) to favor transmetalation at the aldehyde position. Side reactions, such as decarbonylation under high temperatures, are mitigated by using milder conditions (e.g., 50°C, THF/water mixtures) .
Q. What analytical methods resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity may arise from impurities (e.g., residual bromine) or assay variability. Researchers should:
Q. What computational tools predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like thrombin or cytochrome P450. Pharmacophore mapping identifies critical functional groups (bromo for hydrophobic pockets; aldehyde for hydrogen bonding). Machine learning platforms (e.g., DeepChem) screen for off-target effects .
Methodological Considerations
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Experimental Design: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C.
- Analysis: Monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm) and LC-MS to identify breakdown products (e.g., debrominated or oxidized derivatives) .
Q. What spectroscopic techniques differentiate this compound from its de-brominated analog?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
